molecular formula C7H9N3O2S B2510554 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one CAS No. 160758-18-9

1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one

Cat. No.: B2510554
CAS No.: 160758-18-9
M. Wt: 199.23
InChI Key: KEFULOLFGBVEJN-UHFFFAOYSA-N
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Description

1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a unique combination of a pyrrolidinone ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one typically involves the cyclization of appropriate hydrazides with carboxylic acids. One common method includes the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The resulting intermediate is then reacted with a pyrrolidinone derivative to yield the final compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid

Uniqueness: 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one is unique due to the combination of the pyrrolidinone and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. The presence of the sulfanyl group further enhances its potential for various applications .

Properties

IUPAC Name

1-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c11-6-2-1-3-10(6)4-5-8-9-7(13)12-5/h1-4H2,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFULOLFGBVEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=NNC(=S)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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